BE“GHE Validation & Comparative

Check Availability & Pricing

Finalgon vs. Placebo: A Head-to-Head
Comparison in Double-Blind Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Finalgon ointment

Cat. No.: B1205954

For researchers, scientists, and drug development professionals, understanding the efficacy
and mechanism of action of topical analgesics is paramount. This guide provides an objective
comparison of Finalgon®, a combination topical analgesic, and a placebo based on data from
double-blind clinical trials. Finalgon's active ingredients are nonivamide, a synthetic
capsaicinoid, and nicoboxil, a nicotinic acid ester.

Efficacy and Safety Data from a Pivotal Phase lil
Trial

A key multinational, randomized, double-blind, placebo-controlled, parallel-group Phase llI
clinical trial (NCT02300311) evaluated the efficacy and safety of Finalgon cream (1.08%
nicoboxil/0.17% nonivamide) in patients with acute low back pain. The study provides robust
guantitative data on the superiority of Finalgon over placebo.

Table 1: Comparison of Efficacy Outcomes for Finalgon vs. Placebo in Acute Low Back Pain
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Outcome Measure Finalgon (n=69) Placebo (n=69)

p-value

Pain Intensity (PI)
Reduction 8 hours

o 2.824 0.975
post-application

(adjusted mean)

<0.0001

Pain Intensity (PI)
Reduction at End of

) 5.132 2.174
Treatment (adjusted

mean)

<0.0001

Mobility Score on Day
1 (Odds Ratio [95% 7.200 [3.609, 14.363] -
CI])

<0.0001

Patient-rated Efficacy
at End of Treatment 11.370[5.342, 24.199] -
(Odds Ratio [95% CI])

<0.0001

Table 2: Safety Profile of Finalgon vs. Placebo

Adverse Event Profile Finalgon

Placebo

) No serious adverse events
Serious Adverse Events
were reported.

No serious adverse events

were reported.

N Both treatments were well-
Tolerability tolerated
olerated.

Both treatments were well-

tolerated.

Experimental Protocols

The aforementioned Phase Il trial (NCT02300311) serves as
rigorous methodology employed in assessing the efficacy and
Finalgon.

Inclusion Criteria:

o Male or female patients aged 18-65 years.

a representative example of the
safety of topical analgesics like
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Diagnosis of acute nonspecific low back pain (ICD-10 code: M54.5).
Duration of acute low back pain between 2 and 21 days.
Pain intensity of = 5 on a 0-10 numerical rating scale (NRS).

Signed informed consent.

Exclusion Criteria:

Significant diseases other than acute nonspecific low back pain.

Multilocular pain or panalgesia.

More than 3 episodes of low back pain in the last 6 months.

Low back pain of vertebral, neoplastic, inflammatory, traumatic, or infective origin.
Neurological abnormalities in the lower limbs.

Use of centrally acting drugs, muscle relaxants, or oral analgesics for more than 4
consecutive days prior to enrollment.

Local medication application to the back within 24 hours prior to enrollment.

Known hypersensitivity to nonivamide, nicoboxil, or other cream ingredients.

Treatment Protocol:

Active Group: Application of a 2 cm line of Finalgon cream to an approximately 20 x 20 cm?
area of the lower back, up to 3 times in a 24-hour period for a maximum of 4 days.

Placebo Group: Application of a matching placebo cream with the same frequency and
duration. The placebo cream was identical in appearance, feel, and smell to the active
cream, with the only difference being the absence of the active ingredients.

Outcome Measures:
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» Primary Endpoint: Pain intensity (PI) difference from pre-dose baseline to 8 hours after the
first application, measured on a 0-10 NRS.

e Secondary Endpoints:
o Average pain intensity difference from baseline on the last day of treatment.
o Mobility score, assessed by the patient.
o Overall efficacy, rated by the patient at the end of treatment.

o Safety Assessments: Monitoring and recording of all adverse events.

Signaling Pathways of Active Ingredients

The therapeutic effect of Finalgon is attributable to the distinct yet complementary mechanisms
of its two active components: nonivamide and nicoboxil.

Nonivamide Signaling Pathway

Nonivamide, a capsaicinoid, primarily acts as an agonist of the Transient Receptor Potential
Vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel predominantly expressed
On Sensory neurons.
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Caption: Nonivamide's activation of the TRPV1 receptor signaling cascade.

Nicoboxil Signaling Pathway
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Nicoboxil, a nicotinic acid ester, induces vasodilation primarily through the prostaglandin
synthesis pathway. This leads to increased local blood flow and a sensation of warmth.

Nicoboxil Stimulates _ WEIGENEEEY.VA Arachidonic Acid Substrate for _ & [eleViTs [ EEES Prostaglandin Synthesis Induces Vasodilation
(PLA2) Release (COX) Enzymes (e.g., PGE2) (Increased Blood Flow)

Click to download full resolution via product page

Caption: Nicoboxil's mechanism of action via the prostaglandin pathway.

Generalized Experimental Workflow for a Double-
Blind, Placebo-Controlled Topical Analgesic Trial

The development and validation of new topical analgesics follow a structured clinical trial
workflow to ensure robust and unbiased results.
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Caption: A generalized workflow for a topical analgesic clinical trial.
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 To cite this document: BenchChem. [Finalgon vs. Placebo: A Head-to-Head Comparison in
Double-Blind Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205954#head-to-head-studies-of-finalgon-and-
placebo-in-double-blind-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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